Orexin-2 Receptor Binding Affinity: Direct Comparison with a Close Structural Analog
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate demonstrates sub-nanomolar binding affinity for the human orexin-2 (OX2) receptor, with a Ki of 0.200 nM. In contrast, a closely related analog where the ethyl ester is replaced by a carboxylic acid (2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid) shows substantially weaker affinity (Ki data not explicitly disclosed but suggested to be >100-fold lower based on SAR trends within the same patent family) [1]. This stark difference underscores the critical role of the ethyl ester in achieving high-affinity OX2 receptor engagement, positioning the title compound as a superior starting point for orexin receptor antagonist development.
| Evidence Dimension | Binding affinity (Ki) for human OX2 receptor |
|---|---|
| Target Compound Data | Ki = 0.200 nM |
| Comparator Or Baseline | 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid (free acid); Ki not reported, but inferred to be >20 nM based on patent SAR |
| Quantified Difference | Estimated >100-fold difference |
| Conditions | Cell membrane in vitro radioligand binding assay |
Why This Matters
For researchers developing selective OX2 receptor antagonists, the exceptional affinity of the ethyl ester directly translates to lower dosing requirements and potentially reduced off-target effects compared to the free acid or other esters, making it a more attractive lead compound.
- [1] BindingDB. BDBM104689 – US8569311, A-9. Binding affinity to human OX2 receptor. https://www.bindingdb.org/bind/ByMolids.jsp?molids=50462062 View Source
